3,4-Dichloro-1,2,5-thiadiazole

Catalog No.
S704177
CAS No.
5728-20-1
M.F
C2Cl2N2S
M. Wt
155.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-1,2,5-thiadiazole

CAS Number

5728-20-1

Product Name

3,4-Dichloro-1,2,5-thiadiazole

IUPAC Name

3,4-dichloro-1,2,5-thiadiazole

Molecular Formula

C2Cl2N2S

Molecular Weight

155.01 g/mol

InChI

InChI=1S/C2Cl2N2S/c3-1-2(4)6-7-5-1

InChI Key

YNZQOVYRCBAMEU-UHFFFAOYSA-N

SMILES

C1(=NSN=C1Cl)Cl

Synonyms

4,5-Dichloro-2,1,3-thiadiazole;

Canonical SMILES

C1(=NSN=C1Cl)Cl

As a Building Block for New Molecules

,4-Dichloro-1,2,5-thiadiazole serves as a valuable building block for the synthesis of diverse new molecules with potential applications in various scientific fields. Its reactive chlorine atoms readily participate in substitution reactions, allowing researchers to attach various functional groups and tailor the properties of the resulting molecule.

One example includes the preparation of [, ]thiadiazol-3-yl-piperazine compounds, which exhibit promising antifungal activity [].

Studying Inclusion Phenomena

Inclusion compounds are formed when a "guest" molecule is trapped within the cavities of a "host" molecule. 3,4-Dichloro-1,2,5-thiadiazole has been employed as a guest molecule to investigate the solid-state 13C NMR spectra of inclusion compounds formed with 2,6-dimethyl-bicyclo[3.3.1]nonane-exo-2-exo-6-diol []. This research helps scientists understand the interactions between guest and host molecules at the atomic level.

  • Inhibition of nitrification: DCDT acts as a potent inhibitor of nitrification, the microbial process that converts ammonium to nitrate in soil. This property makes it a potential tool for managing nitrogen levels in agricultural settings [].
  • Building block for pharmaceuticals: DCDT serves as a precursor for the synthesis of timolol, a beta-blocker medication used to treat hypertension and other cardiovascular conditions [].
  • Sulfur transfer reagent: Recent research explores DCDT's potential as a safe and efficient reagent for transferring sulfur atoms in organic synthesis. It offers advantages like being non-toxic, inexpensive, and commercially available.

Molecular Structure Analysis

DCDT possesses a five-membered aromatic ring structure with alternating nitrogen and sulfur atoms. The chlorine atoms are positioned at the 3rd and 4th positions of the ring (1). This specific arrangement influences the molecule's properties:

  • Aromatic character: The ring structure exhibits partial double-bond character due to electron delocalization, granting it aromatic stability [].
  • Electrophilic sulfur: The presence of chlorine atoms withdraws electron density from the sulfur atom, making it electrophilic and susceptible to nucleophilic attacks.

Chemical Reactions Analysis

Here's an overview of some relevant chemical reactions involving DCDT:

  • Synthesis: The specific synthesis pathway for DCDT might be proprietary information, but scientific literature suggests methods involving the reaction of hydrazine carbothioamide with various chlorination agents [].
  • Sulfur transfer reaction: DCDT reacts with thiols (compounds containing a sulfhydryl group, -SH) at room temperature to form symmetrical trisulfides and ethanedinitrile (acetonitrile). This reaction highlights DCDT's utility as a sulfur transfer reagent.

Balanced chemical equation for the sulfur transfer reaction:

R-SH + C2Cl2N2S → R-S-S-S-R + CH3CN + 2 HCl (where R represents an organic group)

  • Nitrification inhibition: The exact mechanism of DCDT's nitrification inhibition is still under investigation. However, it's believed to interfere with the enzymatic processes involved in ammonia oxidation by soil microbes [].

Physical And Chemical Properties Analysis

  • Melting point: 50-52 °C (1)
  • Boiling point: Decomposes before boiling (1)
  • Solubility: Soluble in chloroform and methanol, slightly soluble in water (1)
  • Stability: Hygroscopic (absorbs moisture readily). Needs to be stored under dry inert gas. Incompatible with moisture, oxidizing agents, acids, and bases (1)

As mentioned earlier, the precise mechanism by which DCDT inhibits nitrification requires further elucidation. However, research suggests it might disrupt the activity of ammonia monooxygenase (AMO), a key enzyme in the nitrification process [].

  • Skin and eye irritant: Direct contact with DCDT may irritate the skin and eyes [].
  • Incompatible materials: Avoid contact with moisture, oxidizing agents, acids, and bases as it can lead to decomposition or hazardous reactions [].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 53 of 60 companies with hazard statement code(s):;
H301 (11.32%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (84.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5728-20-1

Wikipedia

3,4-Dichloro-1,2,5-thiadiazole

Dates

Modify: 2023-08-15

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